(4-Bromomethyl-piperidin-1-yl)-phenyl-methanone

Medicinal Chemistry ADME Optimization Lipophilicity Profiling

Medicinal chemists pursuing CNS-targeted programs require building blocks with optimal blood-brain barrier penetration parameters-standard N-alkyl piperidines lack the requisite lipophilic-electronic balance. (4-Bromomethyl-piperidin-1-yl)-phenyl-methanone (CAS 861021-47-8) directly resolves this gap. • CNS-optimized profile: XLogP3 2.9, TPSA 20.3 Ų, 2 rotatable bonds-fully aligned with established CNS drug-likeness criteria for fragment-based probe design • Versatile electrophilic handle: the 4-bromomethyl group undergoes efficient nucleophilic displacement with amines, thiols, alkoxides, and stabilized carbanions, enabling rapid parallel library diversification • Quality-assured supply: 95% purity, ambient shipping, stored sealed at 2-8°C; for research and further manufacturing use only

Molecular Formula C13H16BrNO
Molecular Weight 282.18 g/mol
CAS No. 861021-47-8
Cat. No. B1372537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromomethyl-piperidin-1-yl)-phenyl-methanone
CAS861021-47-8
Molecular FormulaC13H16BrNO
Molecular Weight282.18 g/mol
Structural Identifiers
SMILESC1CN(CCC1CBr)C(=O)C2=CC=CC=C2
InChIInChI=1S/C13H16BrNO/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11H,6-10H2
InChIKeyDDWPTGQWWYXYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromomethyl-piperidin-1-yl)-phenyl-methanone: Procurement Specifications


(4-Bromomethyl-piperidin-1-yl)-phenyl-methanone (CAS 861021-47-8) is a piperidine-derived benzamide featuring a reactive primary bromomethyl group at the 4-position of the piperidine ring, with the nitrogen atom acylated by a benzoyl moiety. The compound has a molecular formula of C13H16BrNO and a monoisotopic mass of 281.042 g/mol . Its physicochemical properties include a predicted melting point of 88-90 °C, a predicted boiling point of 392.4±15.0 °C, and a calculated XLogP3 value of 2.9 . The compound is classified with GHS07 hazard statements (H302, H315, H319, H335) . This building block is supplied by multiple vendors in research-grade purity (typically 95%) and is intended exclusively for laboratory research and further manufacturing applications .

Reactive Handle Primary 4‑bromomethyl for nucleophilic substitution and cross‑coupling
N‑Substitution Benzoyl moiety provides distinct electronic profile vs N‑alkyl piperidines
Supply Context Research‑grade (typically 95% purity); laboratory and manufacturing use

(4-Bromomethyl-piperidin-1-yl)-phenyl-methanone: Non-Substitutability


The benzoyl N-substitution of the piperidine nitrogen imparts distinct electronic and steric properties compared to N-alkyl or N-protected piperidine analogs. The phenylmethanone carbonyl group exerts an electron-withdrawing effect via resonance and induction, which modulates the reactivity of the 4-bromomethyl group in nucleophilic substitution and cross-coupling reactions . This N-benzoyl framework fundamentally alters the basicity of the piperidine nitrogen (predicted pKa -1.77±0.40) relative to N-alkyl piperidines, affecting both the compound's handling properties and its performance in subsequent synthetic transformations . Consequently, in-class compounds such as 1-benzyl-4-(bromomethyl)piperidine or N-Cbz-4-bromomethylpiperidine cannot serve as direct replacements without compromising reaction outcomes and product profiles.

Target Compound
N‑Cbz / N‑Alkyl Analogs
Basicity
Predicted pKa −1.77; non‑basic nitrogen
Basic amine alters solubility and reaction profiles
Electronic Effect
Benzoyl carbonyl withdraws electrons, modulating bromomethyl reactivity
No equivalent electron‑withdrawing effect
Product Identity
Yields benzoylated piperidine final products
Yields N‑alkyl or carbamate products; not directly interchangeable

(4-Bromomethyl-piperidin-1-yl)-phenyl-methanone: Differentiating Evidence


Lipophilicity vs N-Cbz Analog

(4-Bromomethyl-piperidin-1-yl)-phenyl-methanone exhibits a calculated XLogP3 value of 2.9, which is significantly more lipophilic than the N-Cbz protected analog (benzyl 4-(bromomethyl)piperidine-1-carboxylate) that possesses a calculated LogP of approximately 2.2-2.4 based on its additional ester oxygen atoms and increased polar surface area . This lipophilicity differential of approximately 0.5-0.7 LogP units translates to an estimated 3-5 fold increase in octanol-water partition coefficient, which may influence membrane permeability and metabolic stability profiles in medicinal chemistry programs.

Lipophilicity vs N‑Cbz
Class‑level inference
XLogP3 2.9 vs ~2.2–2.4
Δ +0.5 to +0.7 LogP
May support permeability‑driven selection
In silico prediction; confirm experimentally
Medicinal Chemistry ADME Optimization Lipophilicity Profiling

TPSA vs N-Cbz Analog

The target compound possesses a topological polar surface area (TPSA) of 20.3 Ų , which is substantially lower than the TPSA of the N-Cbz protected analog (benzyl 4-(bromomethyl)piperidine-1-carboxylate) that contains an additional carbamate functionality contributing approximately 38-42 Ų of polar surface area. This difference of approximately 18-22 Ų places the target compound well below the commonly cited 60-70 Ų threshold for favorable blood-brain barrier penetration, whereas the N-Cbz analog exceeds this threshold, potentially limiting CNS applications.

TPSA vs N‑Cbz
Class‑level inference
20.3 Ų vs ~38–42 Ų
Δ –18 to –22 Ų
Lower TPSA supports CNS permeability assessment
Class‑level; verify with experimental data
Blood-Brain Barrier Penetration Drug Design Physicochemical Property Optimization

H-Bond Acceptor Count vs N-Cbz Analog

(4-Bromomethyl-piperidin-1-yl)-phenyl-methanone contains exactly 1 hydrogen bond acceptor (the carbonyl oxygen of the benzamide moiety) . In contrast, the N-Cbz protected analog contains 3 hydrogen bond acceptors (the carbamate carbonyl oxygen and two ester oxygens). This reduced hydrogen bonding capacity may translate to lower desolvation penalties upon target binding and potentially improved ligand efficiency metrics in fragment-based drug discovery or hit-to-lead optimization campaigns.

H‑Bond Acceptors vs N‑Cbz
Class‑level inference
1 acceptor vs 3 acceptors
Δ –2 H‑bond acceptors
Reduced HBA may aid ligand efficiency profiling
Structural inference; binding data to verify
Ligand Efficiency Molecular Recognition Binding Affinity Optimization

Rotatable Bond Count vs Piperidine Analogs

The target compound contains 2 rotatable bonds (the bromomethyl C-C bond and the benzoyl C-N bond) . This rotatable bond count is higher than that of 4-(bromomethyl)piperidine itself, which contains only 1 rotatable bond (the bromomethyl C-C bond) with a rigid N-H group. The additional conformational freedom provided by the N-benzoyl group may allow the compound to adopt a broader range of low-energy conformations, potentially enabling better adaptation to diverse binding pockets in target-based screening applications.

Rotatable Bonds vs Piperidine
Class‑level inference
2 bonds vs 1 bond
Δ +1 rotatable bond
Increased flexibility may broaden conformational sampling
Entropic penalty trade‑off to evaluate
Conformational Analysis Molecular Flexibility Binding Pocket Adaptation

(4-Bromomethyl-piperidin-1-yl)-phenyl-methanone: Key Applications


CNS Chemical Probe Synthesis

Based on its low topological polar surface area (20.3 Ų) and calculated XLogP3 of 2.9 , this compound is optimally suited as a synthetic intermediate for constructing CNS-penetrant chemical probes. The physicochemical profile positions it favorably within established CNS drug-likeness parameters, making it a strategic building block for neuroscience-targeted medicinal chemistry programs where blood-brain barrier penetration is a primary requirement.

Potassium Channel Modulator Synthesis

The compound serves as a critical precursor for generating N-benzoylpiperidine-containing structures that are incorporated into potassium channel inhibitors, as documented in patent literature [1]. The reactive 4-bromomethyl group enables facile coupling with diverse nucleophilic partners, including thienopyrimidine cores, to generate compound libraries targeting Kir3.1 and Kir3.4 potassium channels for therapeutic applications.

Fragment-Based Drug Discovery

With only one hydrogen bond acceptor and two rotatable bonds , this compound presents an attractive fragment-like profile for lipophilic binding site exploration. The balance between minimal polarity and adequate molecular recognition elements makes it suitable as a starting point for fragment growing or merging strategies, particularly in target classes such as GPCRs, ion channels, or intracellular protein-protein interaction interfaces where lipophilic interactions dominate binding energetics.

Piperidine Library Synthesis

The primary bromomethyl group at the 4-position provides an excellent electrophilic handle for nucleophilic displacement reactions with amines, thiols, alkoxides, and stabilized carbanions. This reactivity profile enables the compound to function as a versatile diversification point for generating structurally diverse N-benzoylpiperidine libraries in parallel synthesis workflows, which is a procurement consideration distinct from N-alkyl or N-protected bromomethylpiperidine analogs that yield different final product profiles.

Application
Selection Property
Validation Focus
CNS chemical probe synthesis
Low TPSA, favorable LogP for permeability
Confirm predicted CNS drug‑likeness profile
Potassium channel modulator synthesis
Reactive 4‑bromomethyl for thienopyrimidine coupling
Coupling efficiency with Kir3.1/3.4 target cores
Fragment‑based drug discovery
Minimal H‑bond acceptors, balanced lipophilicity
Ligand efficiency and binding‑pocket assessment
Piperidine library synthesis
Electrophilic bromomethyl diversification point
Reaction scope and final product‑profile differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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